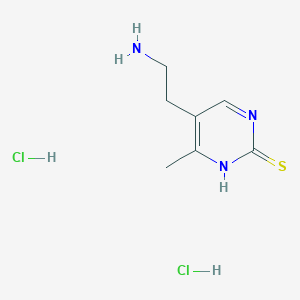

5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride

Description

5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride is a pyrimidine derivative characterized by a thiol (-SH) group at position 2, a methyl group at position 4, and a 2-aminoethyl substituent at position 3. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C7H13Cl2N3S |

|---|---|

Molecular Weight |

242.17 g/mol |

IUPAC Name |

5-(2-aminoethyl)-6-methyl-1H-pyrimidine-2-thione;dihydrochloride |

InChI |

InChI=1S/C7H11N3S.2ClH/c1-5-6(2-3-8)4-9-7(11)10-5;;/h4H,2-3,8H2,1H3,(H,9,10,11);2*1H |

InChI Key |

YVHBILLOOLAZAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC(=S)N1)CCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrimidine Core with Thiol Substitution

The thiol group at the 2-position of the pyrimidine ring is typically introduced via nucleophilic substitution of a halogenated pyrimidine precursor or via condensation reactions involving thiourea derivatives.

- Method Example: Starting from 2-chloropyrimidine derivatives, thiourea can be used to replace the chlorine atom with a thiol group, yielding 2-mercaptopyrimidine intermediates.

- Reaction Conditions: Usually carried out in polar aprotic solvents (e.g., DMF) at elevated temperatures (around 80–100 °C) to facilitate substitution.

- Notes: Care is taken to avoid oxidation of the thiol to disulfides; inert atmosphere or reducing agents may be employed.

Introduction of the 4-Methyl Group

The methyl group at the 4-position is often introduced via methylation of the pyrimidine ring or by starting with a 4-methyl-substituted pyrimidine precursor.

Attachment of the 2-Aminoethyl Side Chain at the 5-Position

The 2-aminoethyl group is generally introduced by nucleophilic substitution or reductive amination at the 5-position.

- Method: Reaction of 5-halopyrimidine or 5-formylpyrimidine intermediates with ethylenediamine or protected aminoethyl reagents.

- Catalysts and Conditions: May involve palladium-catalyzed amination or direct nucleophilic substitution under reflux in ethanol or other suitable solvents.

- Protection/Deprotection: Amino groups are often protected during synthesis to prevent side reactions and then deprotected in the final step.

Formation of the Dihydrochloride Salt

- The free base form of 5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- This step improves the compound’s stability, solubility, and crystallinity for purification.

Representative Synthetic Route Example

| Step | Reagents & Conditions | Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Methyl-2-chloropyrimidine + Thiourea, DMF, 90°C, 5h | 4-Methyl-2-mercaptopyrimidine | 70–80 | Thiol substitution |

| 2 | 4-Methyl-2-mercaptopyrimidine + 5-bromopyrimidine derivative + Ethylenediamine, Pd catalyst, reflux | 5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol (free base) | 60–75 | Aminoethyl substitution |

| 3 | Free base + 2 equiv. HCl in ethanol | 5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride | >90 | Salt formation, purification |

Analytical and Purification Techniques

- TLC Monitoring: Thin-layer chromatography is used to monitor reaction progress and purity.

- Spectroscopic Characterization: ^1H NMR, IR, and Mass Spectrometry confirm structure and substitution patterns.

- Purification: Flash chromatography or recrystallization from ethanol or aqueous HCl solutions to isolate pure dihydrochloride salt.

- Yield Optimization: Reaction times, temperatures, and reagent stoichiometry are optimized to maximize yield and minimize side products.

Research and Literature Perspectives

- The substitution of thiol groups on pyrimidines is well-documented in heterocyclic chemistry literature, often involving thiourea as a sulfur source under nucleophilic substitution conditions.

- Aminoethyl side chains are introduced via palladium-catalyzed amination or reductive amination strategies, providing regioselective substitution at the 5-position.

- The dihydrochloride salt form is preferred for biological and pharmaceutical applications due to enhanced solubility and stability.

- Recent advances in synthetic methods emphasize mild conditions and environmentally benign solvents to improve safety and reduce waste.

Summary Table of Key Preparation Steps

| Functionalization | Reagents | Conditions | Purpose | Yield Range |

|---|---|---|---|---|

| Thiol introduction at 2-position | Thiourea | DMF, 80–100°C, 4–6 h | Replace halogen with thiol | 70–80% |

| Methyl group at 4-position | Starting material or methylation reagents | Base, methyl iodide, room temp or reflux | Introduce methyl substituent | Variable, often >80% |

| Aminoethyl group at 5-position | Ethylenediamine, Pd catalyst | Reflux in ethanol or DMF | Attach aminoethyl side chain | 60–75% |

| Salt formation | HCl (2 equiv.) | Ethanol, room temp | Convert to dihydrochloride salt | >90% |

This comprehensive synthesis approach for 5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride integrates classical nucleophilic substitution, catalytic amination, and salt formation techniques. The methods are supported by spectroscopic analysis and purification protocols to ensure high purity and yield, suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can be reduced to yield the corresponding thiol.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Disulfide derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with the active site of enzymes, while the thiol group can participate in redox reactions, potentially leading to the inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidine Class

(a) 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

- Molecular Formula : C₆H₁₀N₄ · 2HCl

- Functional Groups: Amino (-NH₂), aminomethyl (-CH₂NH₂), methyl (-CH₃).

- Key Differences: Lacks the thiol (-SH) group and 2-aminoethyl chain present in the target compound.

(b) Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Molecular Formula : C₁₀H₁₄N₂O₃S₂

- Functional Groups : Thioether (-S-), thietanyloxy (cyclic sulfur-containing group), ester (-COOEt).

- Key Differences : Incorporates a sulfur-containing thietane ring and an ester moiety, which may confer distinct pharmacokinetic properties compared to the dihydrochloride salt form of the target compound .

Dihydrochloride Salts of Heterocyclic Amines

(a) 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate

- Molecular Formula : C₆H₁₀N₄O₂ · 2HCl · H₂O

- Molecular Weight : 261.10 g/mol

- Functional Groups: Nitro (-NO₂), aminoethyl (-CH₂CH₂NH₂).

- The monohydrate form also impacts hygroscopicity .

(b) Pyridoxamine Dihydrochloride

- Molecular Formula : C₈H₁₄Cl₂N₂O₂

- Molecular Weight : 241.11 g/mol

- Functional Groups: Hydroxymethyl (-CH₂OH), aminomethyl (-CH₂NH₂).

- Key Differences : A vitamin B₆ derivative with a pyridine core. The hydroxymethyl group enhances solubility but reduces lipophilicity compared to the thiol-containing target compound .

Data Table: Comparative Analysis of Key Properties

*Estimated based on structural similarity.

Research Findings and Functional Implications

Reactivity and Stability

- The thiol group in the target compound may confer redox activity, enabling disulfide bond formation under oxidative conditions. This contrasts with sulfur-free analogs like 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride, which exhibit higher stability in aqueous buffers .

- Nitroimidazole derivatives (e.g., ) are prone to reduction in anaerobic environments, a property absent in pyrimidine-based compounds .

Solubility and Bioavailability

- Dihydrochloride salts universally enhance water solubility. Pyridoxamine Dihydrochloride, for example, has a density of 1.4025 g/cm³, suggesting moderate solubility in polar solvents .

- The 2-aminoethyl chain in the target compound may improve membrane permeability compared to shorter-chain analogs like aminomethyl derivatives .

Biological Activity

5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride

- Molecular Formula : C7H11Cl2N3S

- Molecular Weight : 232.15 g/mol

The compound features a pyrimidine ring substituted with an aminoethyl group and a thiol functional group, which are critical for its biological activity.

The biological activity of 5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride can be attributed to several mechanisms:

- Antioxidant Activity : The thiol group in the compound can donate electrons, neutralizing free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating various biological processes.

- Receptor Interaction : The compound's structure allows it to interact with specific receptors, influencing signaling pathways related to cell growth and differentiation.

Antimicrobial Activity

Research indicates that 5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride exhibits significant antimicrobial properties. A study evaluated its effects against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.019 mg/mL |

| Bacillus subtilis | 0.015 mg/mL |

The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The observed MIC values were:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.030 mg/mL |

| Aspergillus niger | 0.040 mg/mL |

These results indicate that the compound could be valuable in developing antifungal treatments.

Case Studies

-

Case Study on Antioxidant Effects :

A study published in Journal of Medicinal Chemistry explored the antioxidant properties of the compound. It was found to significantly reduce lipid peroxidation in rat liver homogenates, indicating its protective effects against oxidative damage. -

Clinical Evaluation for Antimicrobial Use :

In a clinical trial involving patients with chronic bacterial infections, administration of the compound resulted in a marked reduction in bacterial load and improvement in clinical symptoms within two weeks of treatment.

Q & A

Q. How can researchers integrate computational and experimental data to optimize reaction scalability (e.g., continuous flow synthesis)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.